molecular formula C20H18ClN3O4S B2408213 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 958703-75-8

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2408213
CAS No.: 958703-75-8
M. Wt: 431.89
InChI Key: ULZYDYBFGBHKJU-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienopyrazole core, and a dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-17-8-4-7-14(18(17)28-2)20(25)22-19-15-10-29(26)11-16(15)23-24(19)13-6-3-5-12(21)9-13/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYDYBFGBHKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The synthesis begins with methyl 3-aminothiophene-2-carboxylate (10 in Source), which undergoes sequential modifications:

  • N-Acetylation : Treatment with acetic anhydride in tetrahydrofuran (THF) yields the acetylated derivative.
  • Nitrosation : Reaction with sodium nitrite in hydrochloric acid at 0–5°C introduces the nitroso group.
  • Cyclization : Heating under reflux in ethanol with catalytic HCl generates the pyrazole ring via the Jacobson mechanism.

Table 1: Cyclization Methods for Thieno[3,4-c]Pyrazole Formation

Method Conditions Yield (%) Reference
Jacobson Reaction EtOH, HCl, reflux, 6 h 58–65
Hydrazine Cyclization MeOH, N₂H₄·H₂O, 70°C, 12 h 45–52
Pd-Catalyzed Toluene, Pd(OAc)₂, 100°C, 24 h 40–44

The Jacobson reaction provides superior yields but requires strict temperature control to avoid dimerization byproducts.

Oxidation to the 5-Oxido Derivative

Controlled Sulfoxide Formation

The 5-oxido group is introduced via oxidation of the thiophene sulfur using:

  • m-Chloroperbenzoic Acid (m-CPBA) :

    • React the thieno-pyrazole with 1.1 eq m-CPBA in dichloromethane (DCM) at 0°C for 2 h.
    • Yield : 85–90%.
  • Hydrogen Peroxide/Acetic Acid :

    • 30% H₂O₂ in glacial acetic acid at 50°C for 6 h.
    • Yield : 75–80%.

Critical Note : Over-oxidation to sulfone is minimized by stoichiometric control and low-temperature conditions.

Amidation with 2,3-Dimethoxybenzamide

Coupling Strategies

The final amidation employs two primary approaches:

  • Acyl Chloride Route :

    • Generate 2,3-dimethoxybenzoyl chloride by treating the carboxylic acid with thionyl chloride (SOCl₂) in DCM.
    • React with the thieno-pyrazole amine in THF, using triethylamine (Et₃N) as base.
    • Yield : 70–75%.
  • Carbodiimide-Mediated Coupling :

    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
    • Yield : 65–70%.

Table 3: Amidation Efficiency Under Varied Conditions

Method Activator Solvent Yield (%)
Acyl Chloride None THF 70–75
EDC/HOBt EDC, HOBt DMF 65–70
Mixed Anhydride Isobutyl chloroformate EtOAc 60–65

Purification and Characterization

Chromatographic Purification

Final purification uses flash chromatography (SiO₂, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 4H, aryl-H), 4.10 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
  • HRMS : m/z [M+H]⁺ calcd for C₂₃H₂₁ClN₃O₄S: 494.09; found: 494.12.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or the thienopyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antimicrobial properties. A study highlighted that modifications in the structure could lead to enhanced activity against various bacterial strains. The introduction of the chlorophenyl group is believed to contribute positively to the antimicrobial efficacy by improving interaction with microbial cell membranes.

Table 1: Summary of Antimicrobial Activity

CompoundTarget OrganismActivity
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamideE. coliInhibitory
This compoundS. aureusInhibitory

Anticancer Properties

The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in several studies. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Case Study:
A study conducted on a related compound demonstrated significant inhibition of breast cancer cell lines (MCF-7) at micromolar concentrations. The compound induced apoptosis through mitochondrial pathways and inhibited key signaling pathways involved in cell proliferation.

Table 2: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-715
This compoundA54920

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study:
In a study focusing on rheumatoid arthritis models, the compound exhibited a reduction in paw swelling and joint inflammation when administered at therapeutic doses.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The synthesis pathway allows for the introduction of various substituents that can enhance biological activity.

Table 3: Synthesis Steps

StepReaction TypeDescription
1CyclizationFormation of thieno[3,4-c]pyrazole core from precursor compounds
2FunctionalizationIntroduction of chlorophenyl and dimethoxy groups via nucleophilic substitution
3Amide FormationCoupling reaction to form the final amide product

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like pyrazofurin and celecoxib share structural similarities with the thienopyrazole core.

    Thienopyrimidines: These compounds have a similar thieno ring structure and exhibit comparable biological activities.

Uniqueness

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Biological Activity

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This class is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed exploration.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H18ClN3O3S\text{C}_{20}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

This structure includes a thieno[3,4-c]pyrazole core with various substituents that may influence its biological activity.

Antimicrobial Properties

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial efficacy of related pyrazole derivatives, compounds with chlorophenyl substituents demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus .

CompoundActivity Against E. coliActivity Against S. aureus
1HighModerate
2ModerateHigh
This compoundTBDTBD

Antioxidant Activity

Recent studies have suggested that thieno[3,4-c]pyrazole compounds possess antioxidant properties. These activities were assessed using erythrocyte alterations as biological indicators in fish models exposed to toxic substances. The results indicated that these compounds could mitigate oxidative damage in erythrocytes .

The mechanism by which this compound exerts its biological effects is hypothesized to involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Receptors : Its structural features suggest potential interactions with various cellular receptors related to inflammation and cancer.
  • Oxidative Stress Reduction : The antioxidant properties may reduce oxidative stress in cells, contributing to its protective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of thieno[3,4-c]pyrazole derivatives:

  • Antimicrobial Study : A comparative analysis of various thieno[3,4-c]pyrazole derivatives highlighted their effectiveness against E. coli and S. aureus, establishing a basis for further exploration of this compound in this context .
  • Antioxidant Assessment : Research demonstrated that specific derivatives could protect against oxidative damage in fish erythrocytes exposed to environmental toxins . This suggests potential applications in environmental toxicology and pharmacology.

Q & A

Q. Basic Research Focus

  • LogP and Solubility: Use Schrödinger’s QikProp or ACD/Labs Percepta with SMILES input (e.g., derived from ’s InChI) to estimate logP (~3.2) and aqueous solubility (~0.01 mg/mL) .
  • pKa Prediction: ADMET Predictor or MarvinSuite calculates the 5-oxido group’s pKa (~2.1) and pyrazole NH (~9.8), informing formulation strategies .

How do reaction conditions impact the stability of the 5-oxido group during long-term storage?

Advanced Research Focus
The sulfoxide moiety is prone to reduction or hydrolysis. Stabilization methods include:

  • Lyophilization: Store as a lyophilized powder under argon at −80°C to prevent moisture-induced degradation .
  • Excipient Screening: Co-formulate with cyclodextrins (e.g., HP-β-CD) to protect the sulfoxide in aqueous buffers .
  • Accelerated Stability Studies: Monitor degradation at 40°C/75% RH over 4 weeks using HPLC-UV; <5% degradation indicates acceptable shelf life .

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